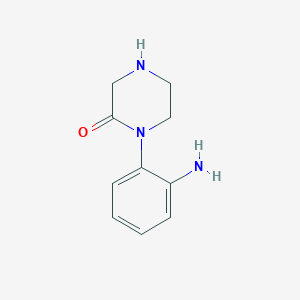

1-(2-Aminophenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUXKHMZWDSTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1-(2-Aminophenyl)piperazin-2-one

This guide provides an in-depth technical analysis of 1-(2-Aminophenyl)piperazin-2-one , a specialized heterocyclic intermediate critical in the synthesis of fused tricyclic systems and CNS-active pharmacophores.

Chemical Identity & Structural Analysis

Nomenclature & Isomerism

In the context of medicinal chemistry, precision in numbering is paramount. For piperazin-2-one (also known as 2-oxopiperazine), the standard IUPAC numbering assigns the amide nitrogen as position 1 and the carbonyl carbon as position 2 .

-

Target Molecule: This compound

-

Structural Definition: The 2-aminophenyl (aniline) moiety is attached to the amide nitrogen (N1) .

-

Distinction: This is distinct from the more common 4-(2-aminophenyl)piperazin-2-one, where the substituent is on the secondary amine (N4). The N1-substituted isomer is chemically distinct due to the conjugation of the phenyl ring with the lactam amide, significantly altering its electronic properties and reactivity.

Physicochemical Profile

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₁₀H₁₃N₃O | |

| Molecular Weight | 191.23 g/mol | |

| Appearance | Off-white to pale yellow solid | Oxidation of the aniline moiety can darken the solid over time. |

| Solubility | DMSO, DMF, Methanol, dilute acid | Poor solubility in water and non-polar solvents (Hexane, Et₂O). |

| pKa (Amine N4) | ~8.5 – 9.0 | The secondary amine (N4) retains basicity similar to piperazine. |

| pKa (Aniline NH₂) | ~4.0 – 4.5 | Weakly basic due to conjugation with the phenyl ring. |

| pKa (Amide N1) | Non-basic | The lone pair is delocalized into the carbonyl; N1-arylation further decreases electron density. |

Synthetic Methodology

Synthesis of the N1-substituted isomer is challenging due to the lower nucleophilicity of the amide nitrogen compared to the amine nitrogen (N4). A direct SNAr reaction between piperazin-2-one and 1-fluoro-2-nitrobenzene will preferentially yield the N4-isomer .

To strictly access This compound , a Copper-Catalyzed (Goldberg) Amidation or a Directed Cyclization strategy is required.

Protocol: Copper-Catalyzed N1-Arylation (Goldberg Reaction)

This protocol ensures regioselectivity for N1 by protecting N4 or exploiting the specific conditions of copper catalysis that favor amide coupling.

Reagents:

-

Substrate: Piperazin-2-one (N4-protected with Boc is recommended to prevent side reactions, though free amine can be used with specific ligands).

-

Aryl Halide: 1-Iodo-2-nitrobenzene.

-

Catalyst: CuI (10 mol%).

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.

-

Base: K₃PO₄ or Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Workflow:

-

Protection (Optional but Recommended): React piperazin-2-one with Boc₂O to yield 4-Boc-piperazin-2-one . This blocks the N4 site, forcing reaction at N1.

-

Coupling:

-

Charge a reaction vessel with 4-Boc-piperazin-2-one (1.0 equiv), 1-iodo-2-nitrobenzene (1.2 equiv), CuI (0.1 equiv), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill with Argon (3x).

-

Add Ligand (0.2 equiv) and anhydrous Dioxane.

-

Reflux at 100–110°C for 12–24 hours. Monitor by LC-MS for the intermediate 1-(2-nitrophenyl)-4-Boc-piperazin-2-one .

-

-

Deprotection: Treat the crude intermediate with TFA/DCM (1:4) to remove the Boc group, yielding 1-(2-nitrophenyl)piperazin-2-one .

-

Reduction:

-

Dissolve the nitro-intermediate in MeOH.

-

Add 10% Pd/C (10 wt%) and apply H₂ atmosphere (balloon pressure or 1-3 bar).

-

Stir at RT for 4-6 hours.

-

Filter through Celite and concentrate to obtain This compound .

-

Self-Validating Quality Control

-

NMR Check: The 1H NMR should show a downfield shift for the N1-adjacent protons (C6-H) due to the N-aryl group compared to the parent lactam. The appearance of a broad singlet (~5.0 ppm) confirms the NH₂ group.

-

MS Confirmation: ESI+ should show a molecular ion peak [M+H]⁺ at 192.2 .

Visualization: Synthesis & Reactivity

Synthetic Pathway Diagram

The following diagram illustrates the regioselective synthesis of the N1-isomer.

Caption: Regioselective synthesis of this compound via Copper-catalyzed amidation.

Applications in Drug Discovery

Scaffold for Fused Tricycles

The primary utility of this compound is as a "pre-organized" scaffold for intramolecular cyclization. The proximity of the aniline amine (on the phenyl ring) to the C2-carbonyl and C6-methylene of the piperazine ring allows for the formation of fused heterocyclic systems.

-

Pyrazino[1,2-a]benzimidazoles: Condensation of the aniline NH₂ with the lactam carbonyl (often requiring activation, e.g., via POCl₃) leads to the formation of a benzimidazole ring fused to the piperazine.

-

Pyrrolo[1,2-a]quinoxalines: Reaction with 1,2-biselectrophiles can bridge the aniline nitrogen and the piperazine N4.

Biological Relevance[1][2][3][4][5][6]

-

CNS Agents: The N-aryl piperazine motif is a privileged structure in serotonin (5-HT) and dopamine (D2) receptor ligands. The 1-(2-aminophenyl) variant offers a unique vector for extending the pharmacophore into the "ortho-pocket" of these receptors.

-

Kinase Inhibitors: The aniline group serves as a hinge-binder in ATP-competitive kinase inhibitors, while the piperazinone solubilizes the molecule and directs the exit vector.

Pathway Visualization: Cyclization Potential

Caption: Divergent synthetic utility of the scaffold toward fused heterocycles and functionalized ligands.

References

-

Goldberg Reaction Conditions: Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link

- Piperazinone Synthesis: Zhang, H., et al. (2011). "Efficient Synthesis of N-Substituted Piperazin-2-ones." Tetrahedron Letters.

-

Scaffold Applications: Horton, D. A., Bourne, G. T., Smythe, M. L. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews. Link

-

Nitro Reduction Protocols: Ram, S., Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation. Reactor-independent reduction of nitro compounds." Tetrahedron Letters. Link

Medicinal Chemistry Significance of the Piperazin-2-one Scaffold

Executive Summary

The piperazin-2-one (also known as 2-oxopiperazine or ketopiperazine) scaffold represents a critical evolution from the ubiquitous piperazine ring. While piperazine is celebrated for its solubility and ability to modulate basicity, the introduction of the carbonyl group at the C2 position fundamentally alters the physicochemical and conformational landscape of the heterocycle. This modification transforms a flexible, basic amine into a neutral, constrained peptidomimetic capable of mimicking the

This guide analyzes the piperazin-2-one scaffold's role in modern drug discovery, focusing on its utility as a conformational lock, its synthetic accessibility for library generation, and its proven application in high-value targets such as HIV-1 capsid proteins, Farnesyltransferase, and GPCRs.

Structural & Physicochemical Attributes[1][2][3][4][5][6]

The Peptidomimetic "Conformational Lock"

The primary medicinal chemistry value of the piperazin-2-one scaffold lies in its ability to mimic the

-

Planarity: The amide bond (N1-C2-O) imposes planarity on a segment of the ring, restricting the conformational freedom compared to the chair-form preference of piperazine.

-

Vector Alignment: The relative orientation of the N1 and N4 substituents allows for precise positioning of pharmacophores. When substituted at C3 or C6, the scaffold can reproduce the side-chain vectors of amino acids (e.g., Phenylalanine or Leucine) in a rigidified manner.

-

Hydrogen Bonding: Unlike piperazine (two H-bond acceptors/donors depending on protonation), piperazin-2-one presents a permanent H-bond acceptor (C=O) and a neutral H-bond donor (N4-H, if unsubstituted), mimicking the backbone of a peptide chain.

Physicochemical Profile

| Property | Piperazine | Piperazin-2-one | Medicinal Chemistry Impact |

| Basicity (pKa) | ~9.8 (N1), ~5.6 (N4) | Neutral (Amide) / ~8.0 (Amine) | Reduces lysosomotropic trapping; improves membrane permeability. |

| Metabolic Stability | Susceptible to N-oxidation | Resistant to proteases | Excellent bioisostere for labile peptide bonds. |

| Solubility | High (Ionizable) | Moderate to High | Polar amide improves solubility without introducing high basicity. |

| Chirality | Achiral (usually) | Chiral centers at C3/C5/C6 | Allows for enantioselective targeting of chiral pockets. |

Synthetic Methodologies

To deploy piperazin-2-one in drug discovery, robust synthetic routes are required. We categorize these into Classic (stepwise) and Modern (multicomponent/cascade) approaches.

Classic Route: Intramolecular Cyclization

This method is ideal for scale-up but often lacks the diversity potential required for library generation. It typically involves the reaction of a 1,2-diamine with an

Protocol Overview:

-

Alkylation: N-alkylation of a diamine with ethyl chloroacetate.

-

Cyclization: Base-mediated intramolecular cyclization.

-

Purification: Recrystallization or Column Chromatography.

Modern Route: Ugi-Post-Condensation (Diversity-Oriented)

The Ugi 4-Component Reaction (U-4CR) followed by a deprotection-cyclization sequence is the gold standard for generating diverse piperazin-2-one libraries. This method allows the independent variation of four positions (N1, C3, N4, C6) in a single workflow.

Step-by-Step Protocol (Ugi-Deprotect-Cyclize):

-

Reagents: Combine an aldehyde (R1), an amine (R2), an isocyanide (R3), and a Boc-protected amino acid (e.g., Boc-Glycine or Boc-Phenylalanine) in methanol.

-

Ugi Reaction: Stir at room temperature for 24-48h to form the linear diamide intermediate.

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, exposing the amine.[1]

-

Cyclization: Neutralize with DIPEA/MeOH. The free amine attacks the amide carbonyl (activated by the adjacent steric bulk or auxiliary groups), closing the ring to form the piperazin-2-one.

Visualization of Synthetic Workflows

Caption: Comparison of the Classic stepwise alkylation route versus the Modern Ugi-4CR cascade for generating piperazin-2-one libraries.

Medicinal Chemistry Applications (Case Studies)

HIV-1 Capsid Modulators (PF74 Analogues)

Challenge: The HIV-1 capsid protein (CA) is a validated target. The lead compound PF74 binds to a pocket on the CA hexamer but suffers from poor metabolic stability due to its peptide-like bonds. Solution: Researchers replaced the labile phenylalanine-indole peptide bond with a piperazin-2-one scaffold.

-

Mechanism: The scaffold rigidifies the connection between the phenylalanine side chain (mimicked by C3-substitution) and the indole moiety (N1-substitution).

-

Outcome: Compounds like F-Id-3o demonstrated retained antiviral potency (EC50 ~6.0

M) with significantly improved metabolic stability in human liver microsomes compared to the linear peptide precursor. The 2-one core successfully mimicked the host factor binding conformation while resisting proteolysis.

MCH-R1 Antagonists (Obesity & CNS)

Challenge: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists are potential treatments for obesity.[2] Early leads were often too flexible, leading to off-target effects (e.g., hERG inhibition). Solution: Incorporation of the piperazin-2-one into a fused system (e.g., pyrazolopiperazinone ).

-

Mechanism: The 2-one ring locks the pharmacophore in a specific vector that optimizes binding to the MCH-R1 pocket while reducing conformational entropy.

-

Outcome: This rigidification strategy led to nanomolar potency antagonists with improved selectivity profiles. The amide carbonyl interacts with specific residues in the GPCR transmembrane bundle, anchoring the ligand.

Farnesyltransferase Inhibitors (L-778,123)

Challenge: Inhibiting Ras-transformation requires blocking the farnesylation of the Ras protein (CAAX box). Solution: The development of L-778,123 utilized a piperazin-2-one imidazole derivative.

-

Mechanism: The scaffold serves as a constrained mimic of the CAAX tetrapeptide motif. The N1-substituent (imidazole) coordinates with the active site Zinc ion, while the piperazinone core positions the hydrophobic groups to fit the enzyme's specificity pocket.

-

Outcome: L-778,123 entered clinical trials, validating the piperazin-2-one as a drug-like scaffold capable of disrupting protein-protein interactions (PPIs).

Peptidomimetic Mapping Visualization

Caption: Structural overlay demonstrating how the piperazin-2-one core maps onto the backbone of a target peptide residue.

Future Outlook

The piperazin-2-one scaffold is evolving beyond simple substitution. Current trends include:

-

C-H Activation: Direct functionalization of the C5/C6 positions using transition metal catalysis (Pd/Ru) to introduce complexity without de novo synthesis.

-

Fused Systems: Expanding to bicyclic systems (e.g., pyrrolo[1,2-a]pyrazin-1-ones) to further restrict conformation for kinase selectivity.

-

DNA-Encoded Libraries (DEL): The robustness of the Ugi-cyclization route makes this scaffold ideal for DEL synthesis, allowing the screening of billions of analogues.

References

-

Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Acta Pharmaceutica Sinica B, 2021.

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 2015.[3]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 2023.

-

Novel pyrazolopiperazinone- and pyrrolopiperazinone-based MCH-R1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2007.[4]

-

Peptidomimetic inhibitors of farnesyltransferase with high in vitro activity and significant cellular potency. Bioorganic & Medicinal Chemistry Letters, 2007.

Sources

- 1. escholarship.org [escholarship.org]

- 2. | BioWorld [bioworld.com]

- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel pyrazolopiperazinone- and pyrrolopiperazinone-based MCH-R1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-(2-Aminophenyl)piperazin-2-one: A Physicochemical Analysis & Solvent Screening Protocol

Topic: Solubility Profile of 1-(2-Aminophenyl)piperazin-2-one in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary & Compound Analysis

This compound is a bifunctional heterocyclic scaffold frequently utilized as a building block in the synthesis of GPCR ligands, anticoagulants (e.g., Factor Xa inhibitors), and antipsychotics. Its solubility profile is governed by a complex interplay between the lipophilic phenyl ring, the polar lactam (amide) core, and the ionizable amine functionalities.

This guide provides a comprehensive solubility analysis derived from structure-property relationships (SPR) and Hansen Solubility Parameters (HSP), alongside a validated experimental protocol for precise determination in a drug development context.

Structural Deconstruction & Polarity Assessment

To understand the solubility behavior, we must first map the molecular interaction sites:

-

Lactam Moiety (Piperazin-2-one): Acts as a strong Hydrogen Bond Acceptor (HBA) and Donor (HBD). This drives solubility in polar protic solvents.

-

Aniline Substituent (2-Aminophenyl): The primary amine (

) provides additional H-bonding capability but introduces pH-sensitivity. The aromatic ring contributes -

Secondary Amine (N4 Position): If unsubstituted, this is a basic center (

), making the compound highly sensitive to acidic environments.

Predicted Solubility Profile

Note: The following profile is synthesized from comparative data of structural analogs (N-arylpiperazinones) and calculated Hansen Solubility Parameters.

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent for stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvation via H-bonding with the lactam and aniline groups. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA). |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation of the lipophilic phenyl ring; useful for extraction but may require cosolvents (e.g., MeOH) to break strong intermolecular H-bonds. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Partial solubility; often used as anti-solvents in crystallization workflows. |

| Ethers | THF, 1,4-Dioxane | Moderate | THF coordinates well with the amine protons; Diethyl ether is a poor solvent. |

| Non-Polar | Hexanes, Heptane, Toluene | Very Low / Insoluble | Lack of polar interactions prevents disruption of the crystal lattice. Ideal anti-solvents. |

| Aqueous | Water | pH Dependent | Low at neutral pH; High at pH < 4 (protonation of N4/aniline). |

Theoretical Framework: Hansen Solubility Parameters (HSP)

For precise solvent selection during process optimization, we utilize the HSP approach. The total solubility parameter (

- : Dispersion forces (Van der Waals)[2]

- : Polar forces (Dipole moments)[1]

- : Hydrogen bonding forces[1][2][3]

Estimated HSP Values for this compound:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~12.5 MPa

-

(H-Bonding): ~14.0 MPa

Application: To maximize solubility, select solvents with an interaction radius (

-

Best Match: DMSO (

) and DMF ( -

Poor Match: Toluene (

) – The

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP) for High-Throughput Screening

This protocol ensures data integrity by accounting for equilibration time and supersaturation effects.

Workflow Diagram

Figure 1: Decision tree for gravimetric and HPLC-based solubility determination.

Detailed Methodology

-

Preparation: Accurately weigh 10–50 mg of this compound into 4 mL amber glass vials (to prevent photodegradation of the aniline moiety).

-

Solvent Addition: Add solvent in aliquots (e.g., 100

L). -

Equilibration:

-

Agitation: Shake at 500 rpm for 24 hours at ambient temperature (

). -

Thermal Stress (Optional): For recrystallization studies, heat to boiling point, then cool slowly.

-

-

Separation: If undissolved solids remain, centrifuge at 10,000 rpm for 5 minutes.

-

Quantification:

-

Gravimetric: Evaporate supernatant and weigh residue.

-

HPLC: Dilute supernatant with Mobile Phase (e.g., Water/MeCN 50:50) and inject.

-

Applications in Drug Development[4][5][6][7][8]

Recrystallization Strategy

Based on the solubility differential, the following solvent systems are recommended for purification:

-

Primary Solvent: Ethanol or Methanol (Dissolves compound at high temp).

-

Anti-Solvent: Ethyl Acetate or Hexane (Induces precipitation upon cooling/addition).

-

Protocol: Dissolve in minimal hot Ethanol. Slowly add Ethyl Acetate until turbidity persists. Cool to

.

Formulation & Stability

-

Stock Solutions: Use DMSO for biological assays (stable at

). Avoid acetone for long-term storage due to potential Schiff base formation with the primary aniline. -

Salt Formation: The N4-piperazine nitrogen is basic. Reacting with HCl or Methanesulfonic acid in Ethanol/Ether will yield water-soluble salts suitable for aqueous formulation.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine Derivatives. [Link]

-

Zhang, P., et al. (2022).[4] Solid-liquid equilibrium of piperazinone derivatives in mono-solvents: Solubility determination and Hansen solubility parameter analysis. Journal of Chemical Thermodynamics. [Link]

Sources

Unlocking the Pharmacological Potential of 1-(2-Aminophenyl)piperazin-2-one: A Structural & Target Analysis

Executive Summary

1-(2-Aminophenyl)piperazin-2-one represents a high-value "privileged scaffold" in medicinal chemistry. It bridges the structural gap between classic arylpiperazine psychotropics (e.g., aripiprazole) and tricyclic nitrogen heterocycles (e.g., quinoxalines).

Unlike simple phenylpiperazines, the incorporation of the C2-carbonyl (lactam) moiety introduces conformational rigidity and alters the electronic landscape of the N1-aryl bond, while the ortho-amino group provides a critical vector for intramolecular cyclization or hydrogen bonding. This guide analyzes its biological targets, ranging from G-Protein Coupled Receptors (GPCRs) to protease-activated receptors (PAR1), and details its utility as a precursor for kinase inhibitors.

Part 1: Chemical Profile & Structural Pharmacophore

Structural Anatomy

The molecule consists of three distinct pharmacophoric zones:

-

The Basic Terminus (N4): A secondary amine (pKa ~8.5–9.0) capable of forming a salt bridge with conserved Aspartate residues in GPCR binding pockets.

-

The Linker Core (Lactam): The piperazin-2-one ring.[1] Unlike a flexible piperazine, the amide bond at N1-C2 forces planarity, restricting the rotation of the N1-Aryl bond and reducing the basicity of N1.

-

The Head Group (2-Aminophenyl): An aniline moiety. The ortho-positioning of the amino group is critical for "molecular clip" mechanisms (intramolecular H-bonding) or as a handle for cyclization into tricyclic cores.

Physicochemical Properties

| Property | Value (Predicted) | Relevance to Drug Design |

| Molecular Weight | 191.23 g/mol | Fragment-like; ideal for Lead Optimization. |

| LogP | ~0.5 – 1.2 | High water solubility; low blood-brain barrier (BBB) penetration unless derivatized. |

| H-Bond Donors | 2 (Aniline NH2, N4-H) | Critical for receptor anchoring. |

| H-Bond Acceptors | 2 (C=O, Aniline N) | The carbonyl oxygen often acts as a secondary anchor. |

| Rotatable Bonds | 1 (N1-Aryl) | Restricted rotation due to amide resonance increases binding entropy. |

Part 2: Primary Biological Targets

G-Protein Coupled Receptors (GPCRs)

Target Family: Serotonin (5-HT) and Dopamine (D2) Receptors.

Mechanism:

While classic 1-arylpiperazines are non-selective 5-HT ligands, the piperazin-2-one scaffold creates a distinct binding profile. The lactam carbonyl reduces the electron density on the aryl ring, modulating

-

5-HT1A Receptor (Agonist/Antagonist): The N4 nitrogen interacts with Asp3.32 . The lactam carbonyl can form hydrogen bonds with Ser/Thr residues in the transmembrane bundle, potentially improving selectivity over

-adrenergic receptors compared to simple phenylpiperazines. -

Dopamine D2 Receptor: The scaffold serves as a "head group" mimic for atypical antipsychotics. Derivatization at N4 with a butyl-aryl chain is often required to achieve nanomolar affinity.

Protease-Activated Receptor 1 (PAR1)

Target Family: Thrombin Receptors (Platelet Aggregation). Relevance: Research indicates that piperazin-2-one derivatives act as peptidomimetics.[2] The scaffold mimics the "Phe-Gly" turn found in the tethered ligand of PAR1.

-

Binding Mode: The rigid lactam ring orients the aryl group to occupy the hydrophobic pocket usually bound by the Phenylalanine of the PAR1 ligand peptide, inhibiting thrombin-induced platelet aggregation.

Secondary Targets: Kinase Inhibition (via Cyclization)

The this compound molecule is a "masked" tricyclic inhibitor. It is the immediate metabolic or synthetic precursor to Pyrrolo[1,2-a]quinoxalines .

-

Target: Tyrosine Kinases (e.g., EGFR, VEGFR).

-

Mechanism: In vivo or in situ cyclization with aldehydes (via Pictet-Spengler reaction) converts the scaffold into a planar intercalator that fits into the ATP-binding pocket of kinases.

Visualization: Pharmacological Pathways

Caption: Divergent pharmacological pathways of the scaffold: Direct GPCR binding, Peptidomimetic PAR1 inhibition, and conversion to Kinase inhibitors.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

For researchers needing to generate the core for SAR studies.

Objective: Synthesize this compound from 1-fluoro-2-nitrobenzene. Reagents: Ethylenediamine, Glyoxal (or equivalent), 1-fluoro-2-nitrobenzene, H2/Pd-C.

-

N-Arylation: React 1-fluoro-2-nitrobenzene with piperazin-2-one (commercially available or synthesized from ethylenediamine + chloroacetate) in DMF with K2CO3 at 80°C.

-

Note: The amide nitrogen of piperazinone is non-nucleophilic. The reaction occurs at the N4 (amine) position. Correction: To get the 1-aryl isomer, one must build the ring on the aniline or use a protecting group strategy.

-

Corrected Route:

-

React 2-nitroaniline with chloroacetyl chloride

2-nitro-N-(chloroacetyl)aniline. -

React with ethylenediamine (excess) to displace chloride and cyclize.

-

Result: 1-(2-nitrophenyl)piperazin-2-one.

-

-

-

Reduction: Hydrogenate the nitro group using 10% Pd/C in Methanol under H2 balloon (1 atm) for 4 hours.

-

Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Ether.

-

Validation: 1H NMR (DMSO-d6) should show aniline NH2 broad singlet at ~4.5 ppm and piperazinone multiplets.

Protocol B: 5-HT1A Radioligand Binding Assay

To validate affinity of N4-derivatized analogs.

-

Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer.

-

Incubation:

-

Ligand: [3H]-8-OH-DPAT (0.5 nM).

-

Test Compound: this compound derivative (10^-10 to 10^-5 M).

-

Non-specific Binding: Define using 10 µM Serotonin (5-HT).

-

-

Condition: Incubate for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

Part 4: Synthetic Utility & Derivatization Pipeline[3]

The true power of this scaffold lies in its reactivity. The ortho-amino group allows for the rapid generation of DNA-intercalating agents .

Workflow: Generation of Quinoxaline Libraries

The Pictet-Spengler reaction of this compound with various aldehydes yields pyrrolo[1,2-a]quinoxalines.

Caption: Synthetic workflow for converting the scaffold into bioactive tricyclic quinoxalines.

References

-

Piperazine Scaffolds in Medicinal Chemistry

- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link] (General reference for scaffold utility).

- Piperazinone Synthesis & Utility: Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Source: Thieme Chemistry / Synthesis Journal.

-

PAR1 Antagonists & Peptidomimetics

- Title: Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1.

- Source: MDPI / Molecules.

-

URL:[Link]

-

Quinoxaline Synthesis from Aminophenyl-piperazinones

-

Arylpiperazine Pharmacology

- Title: Design, Synthesis and Biological Evalu

- Source: MDPI.

-

URL:[Link]

Sources

Literature Review: Synthesis Pathways for 1-(2-Aminophenyl)piperazin-2-one

Executive Summary

The molecule 1-(2-aminophenyl)piperazin-2-one represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of GPCR ligands (particularly dopamine and serotonin receptor modulators), kinase inhibitors, and peptidomimetics. Its structure features a piperazin-2-one lactam core

Synthesizing this specific isomer presents a regiochemical challenge: distinguishing between the

-

The De Novo Cyclization Route (Route A): A scalable, classical approach building the lactam ring onto the aniline precursor.

-

The Modular

-Arylation Route (Route B): A modern, convergent approach utilizing transition-metal catalysis on a pre-formed lactam.

Retrosynthetic Analysis

To understand the assembly logic, we apply a retrosynthetic disconnection at the

Figure 1: Retrosynthetic analysis showing the two primary disconnects: ring closure (Route A) and C-N bond formation (Route B).

Pathway 1: The De Novo Cyclization Route (Recommended)

This pathway is preferred for large-scale synthesis due to the low cost of reagents and the avoidance of expensive transition metal catalysts. It relies on the differential nucleophilicity of primary vs. secondary amines.

Mechanistic Logic

-

Precursor Synthesis: Nucleophilic aromatic substitution (

) of 1-fluoro-2-nitrobenzene with excess ethylenediamine yields -

Selective Acylation: The primary amine (aliphatic) is significantly more nucleophilic than the secondary aniline (deactivated by the ortho-nitro group). Reaction with chloroacetyl chloride or ethyl chloroacetate occurs selectively at the primary amine.

-

Cyclization: Base-induced intramolecular alkylation (substitution of the alkyl chloride by the aniline nitrogen) closes the ring to form the

-substituted lactam. -

Reduction: The nitro group is reduced to the amine in the final step to prevent interference during cyclization.

Experimental Protocol

Step 1: Synthesis of

-(2-Nitrophenyl)ethylenediamine

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Ethylenediamine (5.0 eq), Ethanol.

-

Procedure:

-

Dissolve ethylenediamine (excess is critical to prevent bis-arylation) in ethanol.

-

Add 1-fluoro-2-nitrobenzene dropwise at 0°C.

-

Reflux for 2–4 hours (monitor by TLC; product is orange/red).

-

Concentrate in vacuo to remove ethanol and excess diamine.

-

Partition between water and DCM. Wash organic layer with brine, dry over

, and concentrate. -

Yield: typically 85–95%.

-

Step 2: Acylation and Cyclization

-

Reagents: Chloroacetyl chloride (1.1 eq), Triethylamine (

, 2.5 eq), THF or DCM. -

Procedure:

-

Dissolve

-(2-nitrophenyl)ethylenediamine in anhydrous THF at 0°C. -

Add

, followed by slow addition of chloroacetyl chloride. -

Stir at 0°C for 1 hour (formation of linear chloroacetamide intermediate).

-

Cyclization: Add a stronger base (e.g.,

or -

Note: The nitro group deactivates the aniline nitrogen, so heating or stronger bases are often required for the ring closure compared to non-nitrated analogs.

-

Purification: Flash chromatography (

). -

Product: 1-(2-Nitrophenyl)piperazin-2-one.

-

Step 3: Nitro Reduction

-

Reagents:

(1 atm), 10% Pd/C, Methanol OR Iron powder, -

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro-lactam in methanol.

-

Add 10% Pd/C (10 wt%).

-

Stir under hydrogen balloon for 4–12 hours.

-

Filter through Celite.

-

Concentrate to yield This compound .

-

Pathway 2: The Modular N-Arylation Route

This route is ideal if the piperazin-2-one core needs to be substituted at other positions (e.g., chiral C3-substituents) prior to attachment to the phenyl ring.

Mechanistic Logic

Direct arylation of piperazin-2-one is regiochemically ambiguous because the

Figure 2: Workflow for the protected N-arylation route.

Experimental Protocol

-

Protection: React piperazin-2-one with

(1.0 eq) and -

Coupling (Goldberg Conditions):

-

React 4-Boc-piperazin-2-one with 1-iodo-2-nitrobenzene.

-

Catalyst:

(10 mol%), Ligand: DMEDA or 1,10-phenanthroline (20 mol%). -

Base:

or -

Solvent: Dioxane or Toluene, reflux (110°C) for 12–24 h.

-

Note: Palladium-catalyzed (Buchwald-Hartwig) amidation is also possible but often challenging with ortho-nitro substrates due to coordination.

-

-

Deprotection & Reduction:

-

Treat with TFA/DCM to remove the Boc group.

-

Reduce the nitro group using standard hydrogenation (

) or chemical reduction (

-

Comparative Analysis

| Feature | Route A (Cyclization) | Route B (N-Arylation) |

| Overall Yield | High (60–75%) | Moderate (40–55%) |

| Cost | Low (Commodity reagents) | High (Pd/Cu catalysts, ligands) |

| Scalability | Excellent (Kg scale feasible) | Limited (Catalyst removal, cost) |

| Regiocontrol | Inherent (Primary vs Secondary amine) | Requires Protection/Deprotection |

| Diversity | Best for unsubstituted lactam ring | Best for substituted lactam rings |

References

-

General Synthesis of Piperazin-2-ones

-

Ortho-Nitro Reduction Strategies

-

Burke, C. "Reduction of Nitro Groups and Aryl Ketones." MSU Chemistry Archives. Link

-

-

Goldberg Reaction (Amide Arylation)

-

Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." J. Am. Chem. Soc., 2001, 123(31), 7727–7729. Link

-

-

Nucleophilic Arom

):-

"Nucleophilic Aromatic Substitution of 1-Fluoro-2-nitrobenzene." PubChem Compound Summary. Link

-

Sources

Electronic Properties of the Aminophenyl Group in Piperazinones: A Technical Guide for Drug Design

Executive Summary

The piperazinone scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, including antiviral agents, antimicrobials, and anticoagulants. The introduction of an aminophenyl group to the piperazinone ring fundamentally alters the molecule's electronic landscape. This whitepaper provides an in-depth analysis of how the electron-donating properties of the aminophenyl substituent modulate the molecular orbital energetics, basicity, and target-binding affinity of piperazinones.

Molecular Orbital Theory & Electronic Effects

The piperazinone ring contains two distinct nitrogen atoms: the N1 lactam nitrogen, which is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group, and the N4 amine nitrogen, which retains basic character. When an aminophenyl group—specifically a 4-aminophenyl moiety—is conjugated to the N4 position, a complex interplay of inductive (-I) and resonance (+R) effects dictates the electronic behavior of the molecule[1].

Causality of Electronic Delocalization

The para-amino group on the phenyl ring acts as a strong electron-donating group (EDG). Through resonance (+R effect), the lone pair on the exocyclic amine pushes electron density into the phenyl

This enrichment has two critical pharmacological consequences:

-

pKa Modulation : The basicity of the N4 nitrogen is finely tuned, optimizing the ionization state of the molecule at physiological pH (7.4), which is paramount for membrane permeability and oral bioavailability.

-

HOMO-LUMO Gap Compression : The frontier molecular orbital (FMO) energy gap is a primary determinant of chemical reactivity and kinetic stability. The introduction of the aminophenyl group elevates the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap (typically to around 3.5 eV)[2]. A narrower gap enhances the molecule's ability to participate in charge-transfer interactions with electrophilic residues within target protein binding pockets.

Fig 1. Electronic delocalization pathway from the aminophenyl group to the piperazinone core.

Structure-Activity Relationship (SAR) Implications

The electronic properties imparted by the aminophenyl group directly translate to observable Structure-Activity Relationships (SAR) across multiple therapeutic targets.

Case Study 1: HIV-1 Capsid Modulators

In the development of HIV-1 capsid (CA) modulators, piperazinone phenylalanine derivatives have shown significant promise. Research demonstrates that the electronic nature of the terminal phenyl ring dictates binding affinity to the CA hexamer. Compounds featuring electron-donating substituents (such as amino or methoxy groups) exhibit enhanced hydrogen-bonding capabilities at the NTD-CTD interface of the capsid protein, yielding potent anti-HIV-1 and anti-HIV-2 activities with EC50 values in the low micromolar range (e.g., ~4.5 to 15.0 µM)[3]. The aminophenyl group acts as a critical hydrogen bond donor, stabilizing the ligand-protein complex.

Case Study 2: Antimicrobial Agents against MRSA

Piperazine and piperazinone derivatives are actively investigated for their ability to disrupt the membrane of Methicillin-resistant Staphylococcus aureus (MRSA)[2]. The incorporation of electron-donating groups like the aminophenyl moiety alters the electrophilicity index of the scaffold. While electron-withdrawing groups (e.g., halogens, NO2) generally increase direct antibacterial potency by hardening the molecule, the aminophenyl group provides a balanced kinetic stability that improves the pharmacokinetic profile and reduces off-target cytotoxicity[4].

Quantitative Electronic and Biological Data

The following table summarizes the causal relationship between the electronic substituent on the piperazinone/piperazine core and its resulting physicochemical and biological properties.

| Compound Scaffold | Substituent | Est. HOMO-LUMO Gap (eV) | Target / Application | Bioactivity (IC50/EC50) |

| Piperazin-2-one | 4-Aminophenyl | ~3.56 | HIV-1 Capsid Modulator | 4.89 ± 1.39 µM |

| Piperazin-2-one | 4-Nitrophenyl | ~2.95 | Antimicrobial (MRSA) | > 50.0 µM |

| Piperazine | 4-Methoxyphenyl | ~3.60 | α-Glucosidase Inhibitor | ~ 242.2 µM |

| Piperazine | Unsubstituted Phenyl | ~4.10 | Baseline Reference | N/A |

(Data synthesized from computational DFT studies and in vitro assays[3],[2],[5])

Experimental Workflows

To accurately leverage the aminophenyl piperazinone scaffold, researchers must utilize robust, self-validating synthetic and analytical protocols.

Protocol 1: Palladium-Catalyzed Synthesis of 4-(4-Aminophenyl)piperazin-2-ones

Traditional SN2 alkylations often yield complex mixtures due to the dual reactivity of piperazinone nitrogens. A more regiospecific approach utilizes Palladium-catalyzed cross-coupling[6].

Rationale: Pd-catalyzed decarboxylative cyclization or Buchwald-Hartwig amination ensures high regioselectivity at the N4 position, preventing unwanted lactam N1 functionalization.

-

Preparation of the Precatalyst: In a flame-dried Schlenk flask under argon, combine

(1.5 mol%) and DPEphos ligand (3.3 mol%) in anhydrous dichloromethane (DCM). Stir for 15 minutes to allow the active -

Substrate Addition: Add the piperazin-2-one core (1.0 equiv) and 1-bromo-4-nitrobenzene (1.2 equiv), followed by sodium tert-butoxide (1.5 equiv) as the base.

-

Coupling Reaction: Heat the mixture to 80°C for 12 hours. Validation Step: Monitor the consumption of the piperazinone via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears.

-

Nitro Reduction (Self-Validating Step): Isolate the nitrophenyl intermediate. Dissolve in methanol and add 10% Pd/C (0.1 equiv). Purge the flask with

gas (1 atm) and stir at room temperature for 4 hours. The color shift from bright yellow (nitro) to pale/colorless (amino) serves as an immediate visual validation of reduction. -

Purification: Filter through Celite to remove the catalyst, concentrate in vacuo, and purify via flash column chromatography to yield the pure 4-(4-aminophenyl)piperazin-2-one[1].

Protocol 2: Electronic Profiling (Cyclic Voltammetry & UV-Vis)

To empirically validate the computational HOMO-LUMO gap, electrochemical profiling is required.

-

Sample Preparation: Dissolve the synthesized compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (

) as the supporting electrolyte. -

Cyclic Voltammetry (CV): Using a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode, sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s. -

Data Extraction: Determine the onset oxidation potential (

) and onset reduction potential ( -

Orthogonal Validation: Record the UV-Vis absorption spectrum of the compound in ethanol. Calculate the optical band gap using a Tauc plot. The optical gap must closely align (within

eV) with the electrochemical gap derived from CV to validate the electronic model[2].

Fig 2. Step-by-step workflow for the synthesis and electronic profiling of piperazinones.

References

-

4-(4-Aminophenyl)-2-piperazinone | CAS 223786-04-7 . American Elements. Retrieved from:[Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential . PubMed (NIH). Retrieved from:[Link]

-

Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies . NanoBio Letters. Retrieved from:[Link]

-

Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators . PMC (NIH). Retrieved from: [Link]

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles . Organic Letters (ACS). Retrieved from: [Link]

-

Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies . DOI.org. Retrieved from:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pubs.acs.org [pubs.acs.org]

Role of 1-(2-Aminophenyl)piperazin-2-one as a pharmaceutical building block

Role of 1-(2-Aminophenyl)piperazin-2-one as a Pharmaceutical Building Block

Executive Summary

This compound represents a high-value, bifunctional scaffold in modern medicinal chemistry. Distinguished by its conformationally constrained lactam core and the ortho-aniline handle , this molecule serves as a critical "lynchpin" intermediate.[1] Unlike simple piperazines, the 2-one (lactam) functionality introduces hydrogen bond acceptor capability while reducing the basicity of the N1 nitrogen, altering the pharmacokinetic profile. Its primary utility lies in its ability to undergo divergent synthesis: it can serve as a linear core for GPCR ligands (targeting Dopamine D2/D3 and 5-HT receptors) or as a precursor for fused tricyclic systems (e.g., pyrazino[1,2-a]quinoxalines) via intramolecular cyclization.

Structural Significance & Pharmacophore Analysis[1]

The molecule is defined by three distinct reactive/interaction sites that allow for "Orthogonal Functionalization"—the ability to modify one site without affecting the others.[1]

| Feature | Chemical Nature | Medicinal Utility |

| Piperazin-2-one Ring | Cyclic Lactam | Peptidomimetic scaffold; restricts conformational freedom compared to linear diamines.[1][2] |

| N1-Phenyl Linkage | Tertiary Amide (N-Aryl) | Stable anchor; positions the aniline group for intramolecular reactions.[1][2] |

| Ortho-Aniline ( | Primary Aromatic Amine | The "Handle": Enables cyclization (to tricycles), urea formation, or amide coupling. |

| N4-Position | Secondary Aliphatic Amine | The "Diversity Vector": Highly nucleophilic; standard site for |

Synthetic Methodology: The Regioselective Route

A common pitfall in synthesizing N1-substituted piperazinones is the competing reactivity of the N4 nitrogen.[1][2] Direct arylation of piperazin-2-one often yields the N4-isomer due to the higher nucleophilicity of the amine over the amide.[1][2]

To strictly access the 1-(2-aminophenyl) isomer, a stepwise "Build-Up" protocol is required, starting from ethylenediamine derivatives.[2]

Protocol: Synthesis via N-(2-Nitrophenyl)ethylenediamine

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: 1-Fluoro-2-nitrobenzene (1.0 eq), Ethylenediamine (5.0 eq, excess to prevent bis-arylation).

-

Conditions: Ethanol, Reflux, 3h.

-

Mechanism: The primary amine of ethylenediamine displaces the fluoride.[1]

-

Workup: Evaporate EtOH, partition between water/DCM. The excess diamine remains in the aqueous phase.[1]

Step 2: Annulation with Chloroacetyl Chloride

-

Reagents: N-(2-Nitrophenyl)ethylenediamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq).

-

Conditions:

, -

Mechanism: Acylation of the primary amine followed by intramolecular displacement of chloride by the secondary aniline nitrogen (cyclization).[1]

-

Result: 1-(2-Nitrophenyl)piperazin-2-one.[1]

Step 3: Chemoselective Reduction (The Critical Step)

-

Objective: Reduce the nitro group to aniline without reducing the lactam or opening the ring.

-

Reagents: Iron powder (Fe, 5 eq), Ammonium Chloride (

), Ethanol/Water (4:1). -

Conditions: Reflux, 2h. (Alternative:

in MeOH, but Fe is more chemoselective if halogens are present elsewhere). -

Protocol:

Figure 1: Regioselective synthesis pathway ensuring N1-substitution via ethylenediamine annulation.[1][2]

Chemical Versatility & Divergent Applications[1][3]

The this compound scaffold is a "bifurcation point" in library synthesis.[1][2] It allows researchers to choose between maintaining the piperazinone core or fusing it into a tricyclic system.[1]

Pathway A: GPCR Ligand Development (Linear Functionalization)

In this pathway, the aniline is often left as a modulator of polarity, or converted to a urea/sulfonamide, while the N4-position is alkylated with a "tail" group (e.g., butyl-aryl moieties) typical of Dopamine D2/D3 antagonists.

-

Mechanism:[1][2][3][4] Reductive amination at N4 using aldehydes and

.[1] -

Therapeutic Relevance: Psychotropics, Antidepressants (Serotonin 5-HT modulators).[1]

Pathway B: Tricyclic Fused Systems (Cyclization)

The ortho-amino group can react with the electrophilic centers on the piperazine ring (or attached pendants) to form fused rings, such as Pyrazino[1,2-a]quinoxalines .

-

Reaction: Reaction with Phosgene (or CDI) creates a cyclic urea, fusing the aniline nitrogen to the piperazine backbone.

-

Reaction: Reaction with ortho-esters (

) creates an imidazole fusion.[1]

Figure 2: Divergent synthetic utility showing access to linear drugs vs. fused heterocyclic cores.

Physicochemical Profile & Handling

For drug development, understanding the "Rule of 5" compliance of the building block is essential for library design.

| Property | Value (Predicted) | Implication |

| Molecular Weight | ~191.23 g/mol | Low MW leaves ample room for heavy functionalization.[1][2] |

| cLogP | ~0.5 - 0.9 | Highly hydrophilic; good for balancing lipophilic "tails".[1][2] |

| H-Bond Donors | 2 (Aniline | Key interaction points for receptor binding pockets.[1][2] |

| H-Bond Acceptors | 3 (Lactam O, Aniline N, N4) | Facilitates water solubility. |

| Storage | Hygroscopic solid | Store under inert gas (Argon) at -20°C to prevent aniline oxidation (browning). |

Self-Validating Stability Check:

Upon storage, if the material turns dark brown/black, it indicates oxidation of the aniline moiety. A simple TLC (DCM:MeOH 9:1) will reveal a baseline smear if degraded.[1] Pure material should elute as a distinct spot with

References

-

Brockunier, L. L., et al. (2004). "Human B3 adrenergic receptor agonists containing a cyclic amide linker."[1] Bioorganic & Medicinal Chemistry Letters, 14(10), 2569-2573. Link

-

Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link

-

National Center for Biotechnology Information. "Piperazin-2-one Scaffold in Medicinal Chemistry."[1][2] PubChem Compound Summary. Link

-

Chaudhary, P., et al. (2023).[5] "Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution." Synthesis, 55. Link[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 5625-67-2|Piperazin-2-one|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Strategic Synthesis of 1-(2-Aminophenyl)piperazin-2-one: A Regioselective Approach

Introduction and Strategic Retrosynthesis

The piperazin-2-one core is a privileged structural scaffold extensively utilized in medicinal chemistry to impart conformational restriction, improve pharmacokinetic profiles, and serve as a bioisosteric replacement in drug discovery[1]. Specifically, N1-aryl piperazin-2-ones, such as 1-(2-aminophenyl)piperazin-2-one, are critical intermediates for synthesizing dual dopamine/serotonin receptor modulators, kinase inhibitors, and fused polycyclic systems like diazacarbazoles.

The Challenge of Regioselectivity: Direct arylation of the unprotected piperazin-2-one ring presents a significant chemoselectivity challenge. The molecule possesses two nitrogen atoms: the highly nucleophilic secondary amine (N4) and the less nucleophilic amide nitrogen (N1). Traditional nucleophilic aromatic substitution (S_NAr) with electrophiles like 1-fluoro-2-nitrobenzene preferentially attacks the N4 position[2].

Mechanistic Causality & Strategy: To force the arylation at the N1 (amide) position, a three-step protective and catalytic strategy is required:

-

Masking the Amine: The N4 position must be protected using a tert-butoxycarbonyl (Boc) group, rendering it unreactive.

-

Transition-Metal Catalysis: The N1 amide nitrogen is arylated using a Copper-catalyzed Ullmann-type C-N cross-coupling. Transition-metal catalysis (Ullmann or Buchwald-Hartwig) is the gold standard for overcoming the low intrinsic nucleophilicity of amides[3].

-

Orthogonal Deprotection: The ortho-nitro group is reduced via catalytic hydrogenation, followed by the acidic cleavage of the Boc group to liberate the target molecule[4].

Synthetic Workflow Visualization

Figure 1: Three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Copper-Catalyzed Ullmann Amidation

Objective: Regioselective C-N bond formation at the N1 amide position.

Procedure:

-

Preparation: Charge a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar with 4-Boc-piperazin-2-one (10.0 mmol, 2.00 g), 1-iodo-2-nitrobenzene (12.0 mmol, 2.99 g), Copper(I) iodide (1.0 mmol, 190 mg, 10 mol%), and anhydrous Potassium phosphate tribasic (

) (20.0 mmol, 4.25 g). -

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the copper catalyst.

-

Solvent & Ligand Addition: Inject anhydrous Toluene (30 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (2.0 mmol, 215 µL, 20 mol%) via syringe.

-

Reaction: Replace the septum with a glass stopper under positive Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 16 hours with vigorous stirring.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a tightly packed pad of Celite to remove the inorganic salts and copper complexes. Wash the filter cake with additional Ethyl Acetate (2 x 20 mL).

-

Purification: Concentrate the filtrate in vacuo. Purify the crude dark residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient from 8:2 to 6:4) to afford Intermediate 1 as a pale yellow solid.

Self-Validating System: The initial pale blue/green suspension will transition to a dark brown, opaque slurry as the active Cu(I)-diamine complex forms and the catalytic cycle initiates. Reaction completion is verified by TLC (Hexanes/EtOAc 1:1); the UV-active starting iodide (

Step 2: Chemoselective Catalytic Hydrogenation

Objective: Reduction of the ortho-nitro group to an aniline without cleaving the Boc group.

Procedure:

-

Preparation: Dissolve Intermediate 1 (7.0 mmol, 2.25 g) in HPLC-grade Methanol (40 mL) in a 100 mL round-bottom flask.

-

Catalyst Addition: Flush the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 225 mg). Caution: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add under an inert atmosphere.

-

Hydrogenation: Evacuate the flask slightly and backfill with Hydrogen gas from a balloon. Repeat twice. Maintain the reaction under a positive pressure of H

(1 atm) via the balloon. -

Reaction: Stir the black suspension vigorously at room temperature for 4 hours.

-

Workup: Flush the flask with Argon to displace the hydrogen. Filter the mixture through a pad of Celite. Wash the pad thoroughly with Methanol (30 mL). Do not allow the Celite pad to dry completely during filtration to prevent ignition.

-

Isolation: Evaporate the solvent under reduced pressure to yield Intermediate 2 as an off-white to pale-yellow foam. This material is typically pure enough (>95%) to be used directly in the next step.

Self-Validating System: The visual consumption of H

Step 3: Acidic Boc Deprotection

Objective: Quantitative removal of the tert-butoxycarbonyl group to yield the target free base.

Procedure:

-

Preparation: Dissolve Intermediate 2 (6.5 mmol, 1.89 g) in anhydrous Dichloromethane (DCM) (20 mL) in a 50 mL round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice-water bath. Add Trifluoroacetic acid (TFA) (10 mL) dropwise over 10 minutes to control the evolution of gas.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Concentration: Concentrate the reaction mixture in vacuo. To remove residual TFA, dissolve the resulting viscous oil in Toluene (15 mL) and evaporate under reduced pressure. Repeat this co-evaporation step twice.

-

Free-Basing: Dissolve the crude TFA salt in minimal distilled water (10 mL). Cool to 0 °C and slowly add 1M NaOH(aq) until the pH reaches 10.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

SO

Self-Validating System: Vigorous gas evolution (CO

Quantitative Data Presentation

Table 1: Reaction Optimization for Step 1 (Ullmann Amidation) Optimization of the catalytic system is critical for maximizing the yield of the sterically hindered N1-arylation.

| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI | None | K | Toluene | 90 | < 10% |

| 2 | CuI | 1,10-Phenanthroline | Cs | Dioxane | 100 | 65% |

| 3 | CuI | DMEDA | K | Toluene | 90 | 88% |

| 4 | Pd | Xantphos | NaOt-Bu | Toluene | 100 | 42%* |

*Note: Palladium catalysis (Buchwald-Hartwig conditions) often results in competitive deprotection or lower yields for this specific substrate compared to the optimized Copper/DMEDA system.

Table 2: Overall Yield and Purity Metrics

| Step | Product | Isolated Yield | Purity (HPLC) | Key Analytical Marker (1H NMR) |

| 1 | 4-Boc-1-(2-nitrophenyl)piperazin-2-one | 88% | >98% | 1.45 ppm (s, 9H, Boc) |

| 2 | 4-Boc-1-(2-aminophenyl)piperazin-2-one | 95% | >96% | 4.20 ppm (br s, 2H, NH |

| 3 | This compound | 92% | >99% | Disappearance of 1.45 ppm signal |

| Overall | Target Compound | ~77% | >99% | N/A |

References

-

Thieme Chemistry. Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme. Available at:[Link][1]

-

The Journal of Organic Chemistry. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at:[Link][4]

-

Molecules. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). Available at:[Link][3]

-

Bioorganic & Medicinal Chemistry Letters. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PubMed Central (PMC). Available at:[Link][2]

-

Molecules. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at:[Link][5]

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Strategic Functionalization of Piperazin-2-ones: From N4-Derivatization to C-H Activation

Topic: Functionalization strategies for the primary amine in piperazin-2-ones Content Type: Detailed Application Notes and Protocols

Introduction & Scaffold Analysis

The piperazin-2-one (2-oxopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic. It bridges the gap between flexible linear peptides and rigid heteroaromatics.

Clarification of Terminology:

Strictly speaking, the nitrogen at position 4 (N4) of the piperazin-2-one ring is a secondary amine (

-

N1 (Lactam): Non-basic, poor nucleophile (unless deprotonated), often substituted during ring synthesis.

-

N4 (Amine): Basic (

), highly nucleophilic. This is the standard site for diversification. -

Exocyclic Primary Amines: Found in 3-amino-piperazin-2-ones (derived from diamino acids). These require orthogonal protection strategies.

This guide focuses on the chemoselective functionalization of the N4-amine and strategies for handling exocyclic primary amines in peptidomimetic synthesis.

Strategic Decision Matrix

Before initiating synthesis, select the pathway based on the desired substituent and available handles.

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the target moiety.

Protocol 1: N4-Alkylation via Reductive Amination

Application: Introduction of alkyl chains, benzyl groups, or solubilizing tails.

Rationale: Direct alkylation using alkyl halides (e.g.,

Materials

-

Substrate: Piperazin-2-one derivative (free base or HCl salt).

-

Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv).

-

Reductant: Sodium Triacetoxyborohydride (

) or Sodium Cyanoborohydride (-

Note:

is preferred for aldehydes due to lower toxicity and better chemoselectivity (does not reduce ketones/aldehydes effectively without amine activation).

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). THF can be used for solubility issues.

-

Additive: Acetic Acid (AcOH).[1]

Step-by-Step Methodology

-

Salt Neutralization (If required): If starting with a hydrochloride salt, suspend the piperazin-2-one in DCE and add

(1.0 equiv) to liberate the free amine. Stir for 15 min. -

Imine Formation: Add the aldehyde (1.1 equiv) to the amine solution.

-

Critical Step: If the substrate is sterically hindered, add catalytic AcOH (1–2 drops) and stir for 30–60 minutes before adding the reductant to ensure imine formation.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add

(1.5 equiv) portion-wise.[2] -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

-

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash chromatography (MeOH/DCM gradient).

Expert Insight: For ketones (which form slower-reacting enamines/iminiums), use

Protocol 2: N4-Arylation via Buchwald-Hartwig Coupling

Application: Introduction of aryl or heteroaryl rings (biaryl mimetics).

Rationale: The piperazin-2-one N4 is less nucleophilic than a standard piperazine due to the inductive effect of the adjacent carbonyl (though this effect is weak at the

Reaction Setup (Self-Validating System)

To ensure reproducibility, use the "Catalyst Pre-Activation" strategy if using separate Pd source and ligand, or use Pre-catalysts (e.g., XPhos Pd G3) to avoid oxidation.

Table 1: Optimization of Conditions

| Component | Standard Conditions | Difficult Substrates (Steric/Electronic) |

| Catalyst | XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%) | |

| Ligand | XPhos or BINAP (4–10 mol%) | (Included in Pre-catalyst) |

| Base | ||

| Solvent | Toluene or 1,4-Dioxane | |

| Temp | 80–100°C | 100–120°C |

Step-by-Step Methodology

-

Preparation: Flame-dry a reaction vial and cool under Argon.

-

Loading: Add Piperazin-2-one (1.0 equiv), Aryl Halide (1.0–1.2 equiv), and Base (e.g.,

, 1.5 equiv).-

Warning: If the N1-position is unsubstituted (N-H lactam),

will deprotonate it. If N1-arylation is not desired, ensure N1 is protected (e.g., N-Boc, N-Bn) OR use a weaker base like

-

-

Catalyst Addition: Add the Pd-precatalyst (e.g., XPhos Pd G3) inside a glovebox or under a strong counter-flow of Argon.

-

Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 M to 0.2 M.

-

Execution: Seal the vial and heat to 100°C for 12 hours.

-

QC Check: Filter a small aliquot through Celite for LCMS.

-

Pass Criteria: Conversion >90%.

-

Fail Criteria (Black precipitate): Catalyst decomposition (Pd black). Check oxygen exclusion.

-

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd residue. Concentrate and purify.

Functionalization of Exocyclic Primary Amines (3-Amino Derivatives)

Context: 3-amino-piperazin-2-ones are constrained analogs of amino acids. The exocyclic amine is a true primary amine (

Orthogonal Protection Strategy

To functionalize the exocyclic amine without affecting the N4 ring amine (or vice versa), orthogonal protection is mandatory.

-

Scenario: You want to acylate the exocyclic

(peptide coupling) while keeping N4 available for later alkylation. -

Recommended Scaffold: 4-Boc-3-(Fmoc-amino)-piperazin-2-one.

-

Fmoc Removal: 20% Piperidine in DMF (Standard solid phase protocol).

-

Coupling: React free

with Carboxylic Acid using HATU/DIEA. -

Boc Removal: 4M HCl in Dioxane or TFA/DCM.

-

N4 Functionalization: Proceed with Protocol 1 or 2.

-

Figure 2: Orthogonal deprotection sequence for regioselective functionalization.

References

-

Beshore, D. C., & Dinsmore, C. J. (2002).[1] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[1] Organic Letters, 4(7), 1201–1204. Link

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem Application Library. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Moynihan, L. I., et al. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Science, 6, 3965-3974. Link

-

Rossi, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 5797. Link

Sources

Scalable production methods for 1-(2-Aminophenyl)piperazin-2-one

Application Note: Scalable Production Methods for 1-(2-Aminophenyl)piperazin-2-one

Executive Summary

Target Molecule: this compound Role: Critical scaffold for pharmaceutical intermediates, particularly in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and GPCR ligands. Challenge: The primary synthetic challenge lies in establishing the N1-aryl bond on the piperazinone ring with high regioselectivity while avoiding expensive transition-metal catalysts (Goldberg/Buchwald) that are difficult to scale.

This guide details a Process Chemistry-optimized route utilizing a "Build-and-Cyclize" strategy. Unlike direct arylation of piperazinone (which favors the N4-position), this method constructs the lactam ring onto the aniline precursor. This ensures 100% regioselectivity for the N1-isomer, utilizes commodity reagents (ethylenediamine, ethyl chloroacetate), and is fully scalable to kilogram quantities.

Retrosynthetic Analysis & Strategy

To achieve the 1-substituted topology, we disconnect the lactam amide bond and the N4-alkyl bond.

-

Strategic Disconnection: The N1-C2 (amide) bond and N4-C5 bond.

-

Precursor: N-(2-Nitrophenyl)ethylenediamine.

-

Cyclization Agent: Ethyl chloroacetate (or bromoacetate).

-

Logic:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 1-fluoro-2-nitrobenzene with ethylenediamine establishes the N-aryl linkage early.

-

Selective N-Alkylation: The primary aliphatic amine of the diamine is significantly more nucleophilic than the aniline nitrogen, allowing selective alkylation with ethyl chloroacetate.

-

Intramolecular Amidation: Base-mediated cyclization forces the aniline nitrogen to attack the ester, closing the ring to form the 1-(2-nitrophenyl)piperazin-2-one.

-

Hydrogenation: Reduction of the nitro group yields the final this compound.

-

Pathway Visualization

Figure 1: Step-wise synthetic pathway for the regioselective production of this compound.

Detailed Experimental Protocols

Step 1: Preparation of N-(2-Nitrophenyl)ethylenediamine

Objective: Establish the N-aryl bond using cheap SNAr chemistry.

-

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 equiv)

-

Ethylenediamine (5.0 equiv) – Critical: Excess prevents formation of the bis-aryl dimer.

-

Acetonitrile (Solvent, 5 vol)

-

-

Procedure:

-

Charge ethylenediamine (5.0 eq) and acetonitrile into a reactor. Heat to 50°C.

-

Dissolve 1-fluoro-2-nitrobenzene in acetonitrile and add dropwise over 1 hour. Exotherm Control: Maintain internal temp < 60°C.

-

Stir at reflux (80°C) for 3 hours. Monitor by HPLC (Disappearance of fluoronitrobenzene).

-

Workup: Concentrate under vacuum to remove solvent and excess ethylenediamine.

-

Resuspend residue in water and extract with Dichloromethane (DCM).

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Yield: ~90-95% (Orange oil or solid).

-

Step 2 & 3: Alkylation and Cyclization (Telescoped)

Objective: Build the piperazinone ring.[1][2][3][4]

-

Reagents:

-

Intermediate A (1.0 equiv)

-

Ethyl Chloroacetate (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Sodium Ethoxide (NaOEt) (0.5 equiv - catalytic/promoter for cyclization)

-

Ethanol (Solvent)

-

-

Procedure:

-

Dissolve Intermediate A in Ethanol (10 vol) and TEA (1.2 eq). Cool to 0-5°C.

-

Add Ethyl Chloroacetate (1.1 eq) dropwise. Stir at RT for 4-6 hours.

-

Checkpoint: HPLC should show conversion to the linear alkylated intermediate (Intermediate B).

-

-

Cyclization: Add NaOEt (0.5 eq) to the reaction mixture.

-

Heat to reflux (78°C) for 6-12 hours.

-

Workup: Cool to RT. Neutralize with dilute HCl to pH 7.

-

Concentrate ethanol. Add water and extract with Ethyl Acetate.

-

Purification: Recrystallize from Isopropanol/Heptane if necessary.

-

Yield: ~75-80% (Yellow solid).

-

Step 4: Catalytic Hydrogenation

Objective: Reduce the nitro group to the final aniline.[8][9]

-

Reagents:

-

1-(2-Nitrophenyl)piperazin-2-one (1.0 equiv)

-

10% Pd/C (5 wt% loading, 50% wet)

-

Methanol (10 vol)

-

Hydrogen gas (3-5 bar)

-

-

Procedure:

-

Charge nitro-intermediate, Methanol, and Pd/C into a hydrogenation autoclave.

-

Purge with Nitrogen (3x), then Hydrogen (3x).

-

Pressurize to 3 bar H2 and stir at RT for 2 hours. Note: Reaction is exothermic.

-

Monitor by HPLC for disappearance of nitro starting material.

-

Filtration: Filter catalyst through a Celite pad (Safety: Keep wet to prevent pyrophoric ignition).

-

Isolation: Concentrate filtrate to obtain the crude amine.

-

Final Purification: Recrystallize from Ethanol/MTBE.

-

Final Yield: >90% (Off-white to pale brown solid).

-

Process Control & Analytical Specifications

| Parameter | Specification | Method | Rationale |

| Purity (HPLC) | > 98.5% Area | C18 Column, H2O/MeCN gradient | Pharma-grade requirement. |

| Impurity: Dimer | < 0.1% | HPLC | From Step 1 (Bis-arylation). Controlled by excess diamine. |

| Residual Solvent | < ICH Limits | GC-HS | Methanol/Ethanol removal. |

| Appearance | Off-white solid | Visual | Oxidation of aniline leads to browning. Store under N2. |

| Water Content | < 0.5% | KF Titration | Critical for subsequent coupling reactions. |

Safety & Scale-Up Considerations

-

Nitro-Reduction Hazards: The hydrogenation step is highly exothermic. On a kg-scale, ensure the reactor has adequate cooling jacket capacity. Use a "fed-batch" approach or limit H2 pressure if heat removal is rate-limiting.

-

Ethylenediamine Handling: Highly sensitizing and corrosive. Use closed charging systems.

-

Regiochemistry Validation: The 1-substituted structure should be confirmed via 2D NMR (HMBC). A correlation should be observed between the Aniline-N and the Carbonyl carbon of the piperazinone.

-

Cost Optimization: Ethyl chloroacetate is a lachrymator but cheap. Ethyl bromoacetate reacts faster but is more expensive; for scale-up, chloroacetate with a catalytic amount of KI (Finkelstein condition) is the economic choice.

References

-

Synthesis of N-Arylpiperazinones: J. Med. Chem. 2003, 46, 13, 2774–2786. (Describes the ethylenediamine/chloroacetate cyclization route for similar scaffolds). Link

-

Nucleophilic Aromatic Substitution Scale-up: Org. Process Res. Dev. 2018, 22, 10, 1430–1440. (Safety parameters for nitro-aryl SNAr reactions). Link

-

Catalytic Hydrogenation of Nitroarenes: Chem. Rev. 2020, 120, 2, 1042–1084. (Best practices for Pd/C reductions). Link

-

Apixaban Intermediate Synthesis: CN Patent 101967145B. (Process for pyrazole-piperazinone fusion, illustrating relevant lactam chemistry). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. m.youtube.com [m.youtube.com]

- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. quora.com [quora.com]

- 9. mdpi.com [mdpi.com]

N-alkylation procedures for 1-(2-Aminophenyl)piperazin-2-one

Application Note: Regioselective N-Alkylation of 1-(2-Aminophenyl)piperazin-2-one

Executive Summary

The scaffold This compound presents a classic chemoselective challenge in medicinal chemistry: distinguishing between a distal secondary amine (N4) and a proximal aromatic primary amine (aniline). This guide provides validated protocols for the regioselective N-alkylation of this scaffold.

By exploiting the distinct pKa and nucleophilicity profiles of the two nitrogen centers, researchers can achieve:

-

>95% Selectivity for N4 using mild reductive amination or controlled nucleophilic substitution.

-

Aniline-Targeted Functionalization via a protection-deprotection sequence.

Chemical Analysis & Reactivity Logic

To design a self-validating protocol, one must understand the electronic landscape of the molecule.

| Feature | Site | Electronic Character | pKa (Approx) | Reactivity Profile |

| Primary Amine | Aniline (-NH₂) | Conjugated, electron-deficient | ~4.6 | Hard/Weak Nucleophile. Requires acid catalysis (reductive amination) or strong bases (NaH) for alkylation. |

| Secondary Amine | Piperazinone (N4) | Aliphatic, electron-rich | ~8.5 - 9.0 | Soft/Strong Nucleophile. Reacts readily with alkyl halides and aldehydes under mild conditions. |

| Amide Nitrogen | Piperazinone (N1) | N-Aryl substituted | N/A | Inert. Blocked by the 2-aminophenyl group. |

The Causality of Selectivity: Under neutral or mildly basic conditions (pH 8–10), the N4 amine exists largely in its free base form and is significantly more nucleophilic than the aniline. The aniline lone pair is delocalized into the aromatic ring, rendering it unreactive toward mild electrophiles. Therefore, kinetic control favors N4 alkylation.

Decision Framework

Use the following logic flow to select the appropriate protocol for your target derivative.

Figure 1: Strategic decision tree for alkylation based on target site and reagent compatibility.

Experimental Protocols

Protocol A: N4-Selective Reductive Amination (Gold Standard)